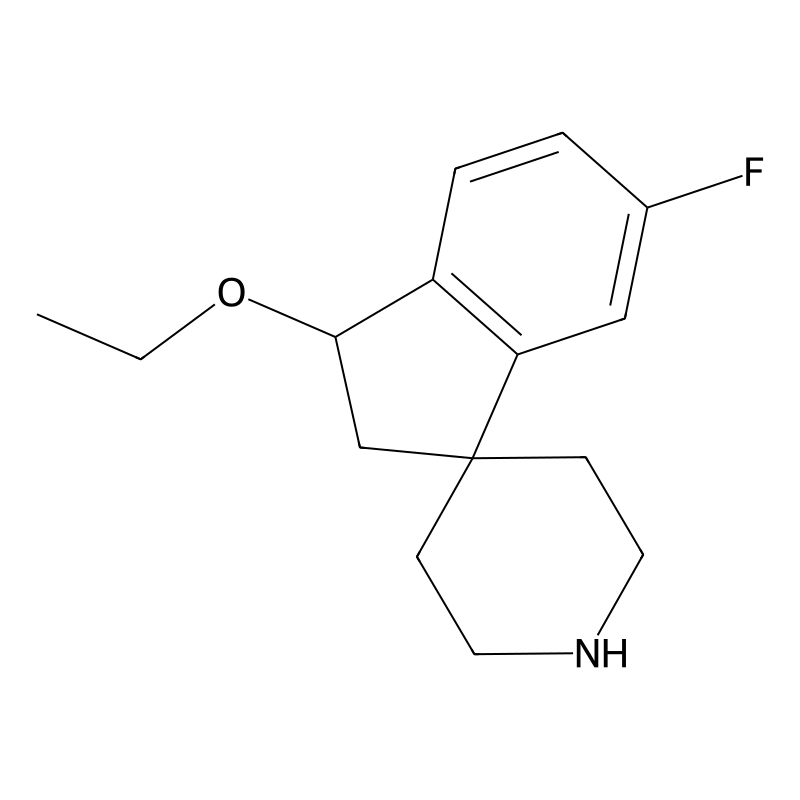

3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] is a complex organic compound characterized by a unique spiro structure that includes both indene and piperidine moieties. The presence of the ethoxy and fluoro substituents contributes to its chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural features, which may influence its interaction with biological targets.

The chemical behavior of 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] can be explored through various synthetic pathways. Common reactions include:

- N-Alkylation: This involves the reaction of the piperidine nitrogen with alkyl halides, leading to more complex derivatives.

- Electrophilic Aromatic Substitution: The fluoro substituent can facilitate further substitutions on the aromatic ring of the indene structure.

- Reduction Reactions: The dihydro configuration allows for potential reduction reactions that could modify the saturation level of the compound.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that compounds similar to 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] exhibit various biological activities, including:

- Anticancer Properties: Some derivatives have shown promise as potential anticancer agents by inhibiting specific cellular pathways.

- Neurotransmitter Modulation: Compounds in this class may interact with neurotransmitter systems, influencing mood and cognitive functions.

- Antimicrobial Activity: Preliminary studies suggest that these compounds may possess antimicrobial properties against certain bacterial strains.

Further biological assays are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] can be achieved through several methods:

- One-Pot Synthesis: Combining starting materials in a single reaction vessel under controlled conditions to form the desired product.

- Multi-Step Synthesis: Involves several reaction steps, including formation of intermediate compounds before yielding the final product. This may include:

- Formation of the indene core.

- Introduction of the piperidine ring through cyclization reactions.

- Functionalization with ethoxy and fluoro groups via substitution reactions.

Each method has implications for yield, purity, and scalability.

The unique structure of 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] makes it suitable for various applications:

- Pharmaceutical Development: As a lead compound in drug discovery aimed at treating cancer or neurological disorders.

- Chemical Probes: For studying biological processes and mechanisms in research settings.

- Material Science: Potential applications in developing novel materials due to its unique chemical properties.

Interaction studies are crucial for understanding how 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] interacts with biological targets. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro Studies: Testing the compound's effects on cell lines to assess cytotoxicity and therapeutic efficacy.

- In vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to determine safety and efficacy profiles.

Several compounds share structural similarities with 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] | Lacks ethoxy group | Potential anticancer activity |

| 3-Ethyl-6-fluoroindoline | Ethyl instead of ethoxy | Neuroprotective effects |

| 5-Fluoropiperidinyl-indole | Indole instead of indene | Antidepressant properties |

| 3-Methoxy-6-fluorodihydrospiro[indene] | Methoxy instead of ethoxy | Antimicrobial activity |

Uniqueness

The uniqueness of 3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] lies in its specific combination of an ethoxy group and a spiro structure that may enhance its solubility and bioavailability compared to other similar compounds. This structural feature potentially contributes to its distinct pharmacological profile.